VU590 dihydrochloride

Ion channel pharmacology Kir channels Selectivity profiling

VU590 dihydrochloride is the first publicly disclosed dual inhibitor of Kir1.1 (ROMK, IC₅₀ 290 nM) and Kir7.1 (IC₅₀ 8 μM). Unlike selective probes VU591 or ML418, it enables simultaneous blockade of both channels—essential for nephron co‑expression studies and uterine contractility assays. Validated in retinal ERG and mosquito Kir channel research. Use with VU608 (inactive analog) for on‑target controls. The foundational tool for researchers requiring a validated dual Kir1.1/Kir7.1 inhibitor.

Molecular Formula C24H34Cl2N4O7
Molecular Weight 561.457
CAS No. 1783987-83-6
Cat. No. B1193725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU590 dihydrochloride
CAS1783987-83-6
SynonymsVU590 HCl;  VU590 dihydrochloride;  VU590;  VU-590;  VU 590;  CID-4536383;  CID 4536383;  CID4536383;  ML 111;  ML111 ;  ML-111; 
Molecular FormulaC24H34Cl2N4O7
Molecular Weight561.457
Structural Identifiers
SMILESC1COCCN(CCOCCOCCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)[N+](=O)[O-].Cl.Cl
InChIInChI=1S/C24H32N4O7.2ClH/c29-27(30)23-5-1-21(2-6-23)19-25-9-13-33-14-10-26(12-16-35-18-17-34-15-11-25)20-22-3-7-24(8-4-22)28(31)32;;/h1-8H,9-20H2;2*1H
InChIKeyFRYYSUBAHIUBNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

VU590 dihydrochloride: Dual ROMK (Kir1.1) and Kir7.1 Inhibitor with Defined Selectivity Profile


VU590 dihydrochloride (CAS 1783987-83-6) is a small-molecule inhibitor of the inward rectifier potassium (Kir) channel family, first identified through a high-throughput screen of over 126,000 compounds [1]. It exhibits submicromolar affinity for the renal outer medullary potassium channel (ROMK/Kir1.1) with an IC₅₀ of 290-294 nM, and also inhibits Kir7.1 at low micromolar concentrations (IC₅₀ ~8 μM) [1]. VU590 displays no inhibitory effect on Kir2.1 or Kir4.1 channels [1]. Electrophysiological analysis indicates that VU590 acts as an intracellular pore blocker of both Kir1.1 and Kir7.1 [2]. It was the first publicly disclosed small-molecule inhibitor of both Kir1.1 and Kir7.1, making it a foundational tool compound for investigating the physiological roles of these channels [3].

Why Kir1.1 and Kir7.1 Tool Compounds Cannot Be Interchanged: Selectivity and Context Dependence


Kir channel pharmacology is characterized by distinct selectivity profiles among structurally related inhibitors that profoundly influence experimental outcomes. VU590 inhibits both Kir1.1 (ROMK) and Kir7.1, making it unsuitable for studies requiring exclusive targeting of either channel when these channels are co-expressed, such as in the nephron [1]. Conversely, the structurally related analog VU591 exhibits comparable potency against ROMK (IC₅₀ = 240 nM) but is selective for ROMK over Kir7.1 and over 65 other potential off-targets, rendering it the preferred tool for isolating ROMK function [1][2]. For exclusive Kir7.1 targeting, the more recent compound ML418 achieves sub-micromolar potency (IC₅₀ = 310 nM) with >17-fold selectivity over Kir1.1 and other Kir subtypes [3]. Additionally, the inactive analog VU608 provides a critical negative control for establishing on-target effects in both in vitro and in vivo systems [4]. Thus, generic substitution among these tools is precluded by divergent target engagement profiles and the specific experimental context—co-expression patterns, desired target specificity, and the need for appropriate controls—each dictating which compound is scientifically appropriate.

Quantitative Differentiation Evidence: VU590 dihydrochloride Versus Kir1.1 and Kir7.1 Tool Compounds


VU590 Exhibits 40-Fold Selectivity for Kir1.1 Over Kir7.1, Distinct from Selective Analogs VU591 and ML418

VU590 demonstrates a defined dual-inhibition profile with an IC₅₀ of 0.2-0.3 μM for Kir1.1 and ~8 μM for Kir7.1, representing a 27-40 fold selectivity window for Kir1.1 over Kir7.1 [1][2]. In contrast, VU591 (IC₅₀ = 240 nM for Kir1.1) is selective for ROMK over Kir7.1 and more than 65 other off-targets, while ML418 (IC₅₀ = 310 nM for Kir7.1) is >17-fold selective for Kir7.1 over Kir1.1 [1][3]. This differential selectivity enables VU590 to serve as a dual-channel probe, whereas VU591 and ML418 are optimized for exclusive Kir1.1 or Kir7.1 targeting, respectively.

Ion channel pharmacology Kir channels Selectivity profiling

VU590 Lacks Kir2.1 and Kir4.1 Activity, Enabling Cleaner Phenotypic Interpretation

Electrophysiological characterization demonstrates that VU590, at concentrations up to 10-50 μM, has no measurable inhibitory effect on Kir2.1 or Kir4.1 channels [1][2]. This contrasts with some less selective Kir channel modulators (e.g., VU573, which inhibits Kir2.3, Kir3.X, and Kir7.1 [3]) and highlights VU590's cleaner off-target profile within the Kir family, reducing the risk of confounding phenotypes arising from unintended modulation of these channels.

Kir channel selectivity Off-target profiling Electrophysiology

Mutagenesis Reveals Distinct Binding Determinants for Kir1.1 and Kir7.1, Explaining Differential Block

Molecular modeling and mutagenesis studies have pinpointed the structural basis for VU590's differential block of Kir1.1 and Kir7.1. In Kir1.1, asparagine 171 (N171) is the sole pore-lining residue required for high-affinity block; substituting negatively charged residues (N171D/E) at this position dramatically weakens inhibition [1]. In striking contrast, introducing a negatively charged residue at the equivalent position in Kir7.1 (E149) enhances VU590 block [1]. Additionally, mutations in Kir7.1 at threonine 153 (T153C/V/S) that reduce constrained polarity increase sensitivity to VU590, whereas the higher-affinity Kir7.1 inhibitor ML418 is unaffected by these mutations [1].

Molecular pharmacology Mutagenesis Binding site

VU590 Inhibits Uterine Contractility in Human Pregnant Myometrium, a Context Where Selective ROMK Inhibition Fails

In ex vivo studies of human pregnant myometrium, VU590 (20 μmol/L) significantly reduced both spontaneous and agonist-induced contractions [1]. This effect is attributed to Kir7.1 inhibition, as VU591, a selective ROMK inhibitor with comparable ROMK potency (IC₅₀ = 240 nM vs 0.2-0.3 μM for VU590) but lacking Kir7.1 activity, does not produce the same outcome [2]. Additionally, the novel Kir7.1 inhibitor MRT00200769 (IC₅₀ = 1.3 μM) also demonstrates contractile effects, further validating Kir7.1 as the relevant target [3].

Myometrial contractility Uterine physiology Kir7.1

VU608 Serves as a Validated Negative Control for VU590 in Both In Vitro and In Vivo Studies

The structurally related analog VU608, which differs from VU590 only in the replacement of nitrobenzyl groups with (methylsulfonyl)benzyl groups [1], exhibits markedly reduced activity against Kir1.1 and Kir7.1 [2]. In mosquito studies, VU608 weakly blocks AeKir1 in vitro and has no significant effect on excretory capacity or survival, whereas VU590 potently inhibits AeKir1 (IC₅₀ = 5.6 μM), impairs urine excretion, and causes lethality within 24 hours [2]. Similarly, in murine retinal electrophysiology, VU608 (50 μM) has no effect on Kir7.1 currents, whereas VU590 significantly reduces them [3].

Experimental controls In vivo pharmacology Kir channels

Optimal Research and Industrial Applications for VU590 dihydrochloride Based on Quantitative Evidence


Investigating Physiological Roles Where Kir1.1 and Kir7.1 Are Co-Expressed or Functionally Interdependent

In tissues where both Kir1.1 and Kir7.1 are present (e.g., the nephron, certain regions of the CNS), VU590's dual-inhibition profile enables studies where simultaneous blockade of both channels is required or where selective inhibition of only one channel is not feasible due to compensatory mechanisms. This is particularly relevant in renal physiology research, where VU590's inability to serve as a clean ROMK probe due to co-expression with Kir7.1 [1] is, conversely, an advantage for experiments designed to assess the combined contribution of both channels. Researchers should pair VU590 with selective tools like VU591 and ML418 to dissect individual channel contributions.

Uterine Physiology and Preterm Labor Target Validation Studies

VU590 is the tool of choice for validating Kir7.1 as a regulator of myometrial contractility. As demonstrated in ex vivo human myometrial strips, VU590 (20 μM) significantly reduces spontaneous and agonist-induced contractions [1]. This effect is specific to Kir7.1 inhibition, as the selective ROMK inhibitor VU591 does not alter contractility [2]. For drug discovery programs targeting preterm labor, VU590 serves as a critical pharmacological probe to establish proof-of-concept for Kir7.1 antagonism and to benchmark novel Kir7.1 inhibitors in functional assays.

Retinal Electrophysiology and Ocular Kir7.1 Function Studies

In retinal research, VU590 has been used to suppress Kir7.1 channel activity, leading to altered electroretinogram (ERG) waveforms, including reduced a-, b-, and c-wave amplitudes [1]. The inactive analog VU608 provides a validated negative control for these studies, confirming that the observed ERG changes are Kir7.1-dependent [2]. VU590 is therefore a key reagent for investigating the role of Kir7.1 in retinal pigment epithelium (RPE) function and visual signal processing.

Insecticide Discovery and Vector Biology Research

VU590 potently inhibits the mosquito Kir1 channel (AeKir1) with an IC₅₀ of 5.6 μM, providing a pharmacological template for developing novel insecticides targeting Kir channels in disease vectors [1]. In vivo injection of VU590 into Aedes aegypti females inhibits renal excretion and causes lethality within 24 hours, establishing a clear link between Kir channel blockade and insect mortality [1]. The availability of VU608 as an inactive control strengthens the validity of these findings and supports the use of VU590 in high-throughput screening campaigns aimed at identifying more potent and selective mosquitocidal Kir channel inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU590 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.